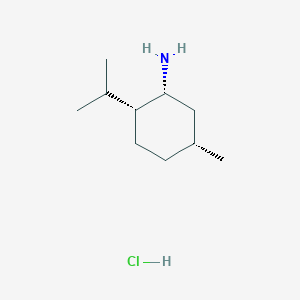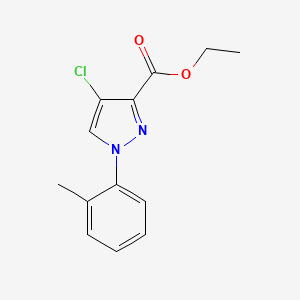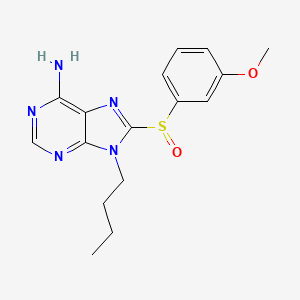![molecular formula C22H22O2 B12941036 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is a complex organic compound characterized by its multiple phenyl groups and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylboronic acid with 4-(2-hydroxyethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl groups can be reduced to cyclohexyl groups under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 2-[4-[4-[4-(2-carboxyethyl)phenyl]phenyl]phenyl]ethanol.
Reduction: Formation of 2-[4-[4-[4-(2-hydroxyethyl)cyclohexyl]cyclohexyl]cyclohexyl]ethanol.
Substitution: Formation of 2-[4-[4-[4-(2-chloroethyl)phenyl]phenyl]phenyl]ethanol.
Scientific Research Applications
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl alcohol: Known for its antioxidant properties.
2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol: Used in the synthesis of advanced materials.
Uniqueness
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is unique due to its multiple phenyl groups, which provide a high degree of structural complexity and potential for diverse chemical interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol |
InChI |
InChI=1S/C22H22O2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12,23-24H,13-16H2 |
InChI Key |
PACXTLNKJPBSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)
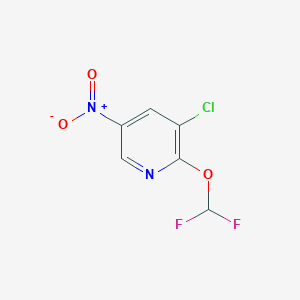
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)

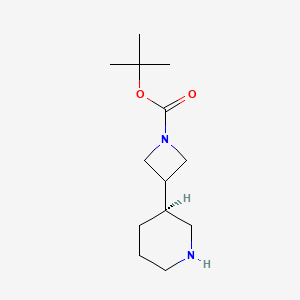
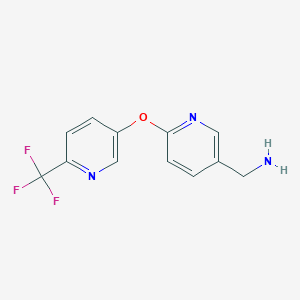
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)
